4-Iodo-1-phenyl-1H-imidazole
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Overview
Description
4-Iodo-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the class of imidazoles. It features an iodine atom and a phenyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-phenyl-1H-imidazole typically involves the iodination of 1-phenyl-1H-imidazole. One common method is the reaction of 1-phenyl-1H-imidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 4-position of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1-phenyl-1H-imidazole or 4-thiocyanato-1-phenyl-1H-imidazole can be formed.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the imidazole ring can be obtained.
Scientific Research Applications
4-Iodo-1-phenyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
4-Phenyl-1H-imidazole: Lacks the iodine atom, which can significantly alter its reactivity and applications.
4-Iodo-1-(triphenylmethyl)-1H-imidazole: Features a triphenylmethyl group instead of a phenyl group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C9H7IN2 |
---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
4-iodo-1-phenylimidazole |
InChI |
InChI=1S/C9H7IN2/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GEBOAQNPKYNMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)I |
Origin of Product |
United States |
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